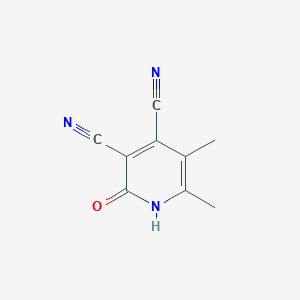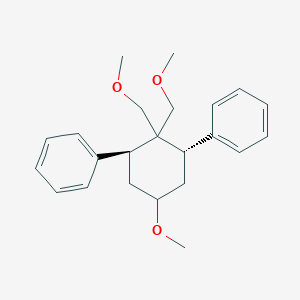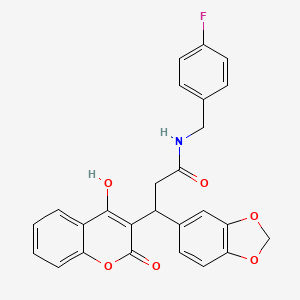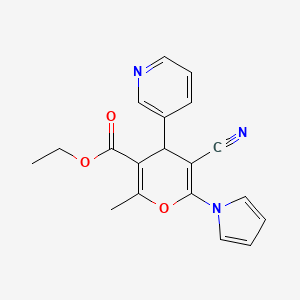
5,6-Dimethyl-2-oxo-1,2-dihydro-3,4-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5,6-Dimethyl-3,4-Pyridinedicarbonitrile is a heterocyclic organic compound with a pyridine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5,6-Dimethyl-3,4-Pyridinedicarbonitrile typically involves the cyclization of 1,3-dicarbonyl compounds with cyanoacetamides. This reaction is often catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) and carried out under reflux in ethanol to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar cyclization reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5,6-Dimethyl-3,4-Pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.
Scientific Research Applications
2-Hydroxy-5,6-Dimethyl-3,4-Pyridinedicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5,6-Dimethyl-3,4-Pyridinedicarbonitrile involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides: These compounds share a similar pyridine ring structure and are known for their bioactivity.
Diethyl 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxylate: Another related compound used in organic synthesis and as a reducing agent.
Uniqueness
2-Hydroxy-5,6-Dimethyl-3,4-Pyridinedicarbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C9H7N3O |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5,6-dimethyl-2-oxo-1H-pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C9H7N3O/c1-5-6(2)12-9(13)8(4-11)7(5)3-10/h1-2H3,(H,12,13) |
InChI Key |
IVKANFWPHAKRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=O)C(=C1C#N)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051677.png)


![3-(1,3-benzodioxol-5-yl)-N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)propanamide](/img/structure/B11051712.png)


![6-methyl-3-[(2-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}-2-oxoethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11051722.png)
![5-[(2-fluorophenoxy)methyl]-2H-tetrazole](/img/structure/B11051739.png)
![N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11051744.png)
![5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11051745.png)
![N-(2-phenylethyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11051746.png)
![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051747.png)
![N-(3-cyano-4,5-dimethylthiophen-2-yl)-N'-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B11051757.png)
